2,6-Dichloro-4-phenylquinazoline
Overview
Description
2,6-Dichloro-4-phenylquinazoline is a chemical compound with the molecular formula C14H8Cl2N2. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 and a phenyl group at position 4 on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-phenylquinazoline typically involves the reaction of 2-amino-5,6-dichlorobenzonitrile with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives .
Scientific Research Applications
2,6-Dichloro-4-phenylquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antibacterial agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinazoline derivatives.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-phenylquinazoline is not well-documented. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their diverse biological activities. The specific pathways and targets involved in the action of this compound require further research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: Similar structure but with chlorine atoms at positions 2 and 4.
4-Phenylquinazoline: Lacks chlorine atoms, only a phenyl group at position 4.
Uniqueness
2,6-Dichloro-4-phenylquinazoline is unique due to the specific positioning of chlorine atoms and the phenyl group, which can influence its reactivity and biological activity compared to other quinazoline derivatives .
Biological Activity
2,6-Dichloro-4-phenylquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H8Cl2N2
- Molecular Weight : 283.13 g/mol
- Structure : The compound features two chlorine substituents at positions 2 and 6, and a phenyl group at position 4 on the quinazoline ring.
The specific mechanism of action for this compound is not fully elucidated. However, quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors. They are often investigated as inhibitors for dihydrofolate reductase (DHFR) and other critical pathways involved in cell proliferation and survival .
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. In particular:
- Antileishmanial Activity : Studies have shown that certain quinazoline derivatives can reduce parasitemia in murine models of visceral leishmaniasis. For example, compounds structurally similar to this compound have shown effective EC50 values in the single-digit micromolar range against Leishmania donovani and L. amazonensis .
Compound | EC50 (µM) | Effect on Liver Parasitemia (%) |
---|---|---|
Quinazoline 23 | 0.5 | 37% reduction |
Quinazoline 24 | 0.8 | 24% reduction |
- Antibacterial Activity : Quinazolines have also been evaluated against multi-drug resistant strains of Acinetobacter baumannii, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Potential
Quinazolines, including this compound, have been explored for their anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth. They have been identified as potential inhibitors of epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers .
Case Studies and Research Findings
- In Vivo Studies on Leishmaniasis : A study involving murine models demonstrated that administration of quinazoline derivatives significantly reduced liver parasitemia when administered intraperitoneally at doses of 15 mg/kg/day over five days .
- Structure-Activity Relationship (SAR) Studies : Research has highlighted the importance of specific structural modifications in enhancing the biological activity of quinazolines. For instance, modifications at the N2 and N4 positions have been linked to increased antileishmanial efficacy .
- Resistance Mechanisms : Investigations into antimony-resistant strains of L. donovani revealed that certain quinazolines maintained efficacy against resistant strains, suggesting potential as alternative therapies in cases where traditional treatments fail .
Properties
IUPAC Name |
2,6-dichloro-4-phenylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVSRCOECJCBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364650 | |
Record name | 2,6-dichloro-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5185-54-6 | |
Record name | 2,6-dichloro-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5185-54-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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